molecular formula C25H34N2O5S2 B2599657 N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide CAS No. 2305538-69-4

N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No. B2599657
CAS RN: 2305538-69-4
M. Wt: 506.68
InChI Key: VTPXVOFHZINSRK-UHFFFAOYSA-N
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Description

“N2,N4’-dicyclohexyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide” is a complex organic compound. It contains a biphenyl group (two benzene rings connected by a single bond), which is substituted with a methoxy group (OCH3) and a sulfonamide group (SO2NH2). The sulfonamide group is further substituted with two cyclohexyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl core could potentially exhibit rotation around the single bond connecting the two benzene rings, resulting in different conformations . The presence of the methoxy and sulfonamide groups would also influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence of different functional groups, the size and shape of the molecule, and its overall charge distribution can influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies if it’s found to have bioactive properties .

properties

IUPAC Name

N-cyclohexyl-2-[4-(cyclohexylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S2/c1-32-22-14-17-24(25(18-22)34(30,31)27-21-10-6-3-7-11-21)19-12-15-23(16-13-19)33(28,29)26-20-8-4-2-5-9-20/h12-18,20-21,26-27H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPXVOFHZINSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)S(=O)(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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